2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

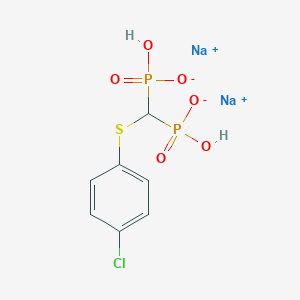

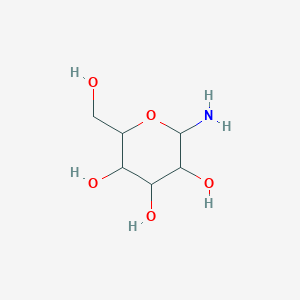

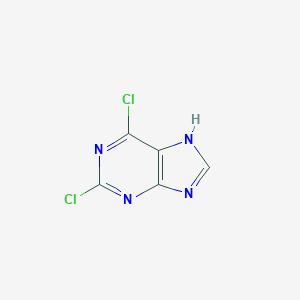

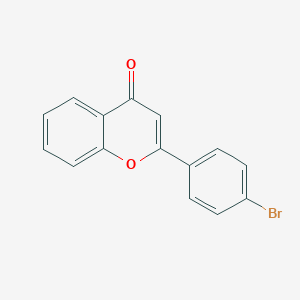

2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol (2-OH-3,17|A-O-bis(methoxymethyl)estradiol) is a synthetic analog of estradiol, a natural estrogen hormone found in humans and other animals. It is a small molecule with a molecular weight of 369.44 g/mol, and has a chemical formula of C20H26O4. 2-OH-3,17|A-O-bis(methoxymethyl)estradiol has a wide range of applications, including as a therapeutic agent, an analytical tool, and a research tool.

科学的研究の応用

Pharmacokinetics and Antitumor Activity : A study by Mun, Voll, and Goodman (2006) in the "Journal of Labelled Compounds and Radiopharmaceuticals" discussed the synthesis of 2-[11C]methoxy-3,17β-estradiol from 2-hydroxy-3,17β-O-bis(methoxymethyl)estradiol. This compound was developed to measure the pharmacokinetics and organ distribution of 2-methoxy-3,17β-estradiol, which shows cytotoxicity in various cancer cell lines and has antiangiogenic and proapoptotic activities. Clinical trials for this compound in treating multiple myeloma, advanced solid tumors, metastatic breast, and prostate cancer are underway (Mun, Voll, & Goodman, 2006).

Synthesis and Chemical Analysis : Pert and Ridley (1987) in the "Australian Journal of Chemistry" provided an alternative route to synthesize 2-bromo-estradiols and 2-iodo-estradiols from estradiol, involving the use of chloromethyl methyl ether to yield either the 3,17β-bis(methoxymethyl) ether or the 3-methoxymethyl ether derivative of estradiol. This study contributes to the understanding of the chemical synthesis and properties of related compounds (Pert & Ridley, 1987).

Interaction with Hormone Receptors : Gaido et al. (2000) in "Molecular Pharmacology" investigated the interaction of methoxychlor and related compounds, including 2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol, with estrogen receptor α (ERα), ERβ, and androgen receptor (AR). They found that these compounds exhibited differential interactions with these hormone receptors, indicating complexity in determining the mechanism of action of endocrine-active chemicals (Gaido et al., 2000).

Anticancer Potential : Bubert et al. (2007) in "Journal of Medicinal Chemistry" explored the synthesis of 3,17-disubstituted 2-alkylestra-1,3,5(10)-trien-3-ol derivatives, including those derived from this compound. These compounds showed significant anticancer activity, particularly against human cancer cell lines, highlighting their potential as anticancer agents (Bubert et al., 2007).

In Vitro and In Vivo Anticancer Activity : Leese et al. (2006) in "Cancer Research" discussed 2-substituted estradiol sulfamates, demonstrating their potent anti-proliferative and anti-angiogenic activity. The study suggests the potential of these compounds, related to this compound, in the development of anticancer agents (Leese et al., 2006).

特性

IUPAC Name |

(8R,9S,13S,14S,17S)-3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O5/c1-22-9-8-15-16(18(22)6-7-21(22)27-13-25-3)5-4-14-10-20(26-12-24-2)19(23)11-17(14)15/h10-11,15-16,18,21,23H,4-9,12-13H2,1-3H3/t15-,16+,18-,21-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXVHIQGIYOGRK-HIFDQRORSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OCOC)CCC4=CC(=C(C=C34)O)OCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OCOC)CCC4=CC(=C(C=C34)O)OCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441259 |

Source

|

| Record name | 2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

217792-89-7 |

Source

|

| Record name | 2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-Methyl 3-{[tert-butyldimethylsilyl)oxy]}-2-methylpropionate](/img/structure/B15488.png)

![(-)-Methyl (3S)-3,5-Bis-{[tert-butyldimethylsilyl)oxy]}-2,2-dimethylpentanoate](/img/structure/B15489.png)